[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate
Beschreibung
This compound features a highly complex tetracyclic core structure with fused azatricyclic and oxa/oxo substituents. Key structural attributes include:
- Functional Groups: A 9-acetyl group, 5,7-dimethyl substituents, three ketone (oxo) groups, and a 2-methoxyphenyl acetate side chain.
Eigenschaften
IUPAC Name |
[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O7/c1-13(31)30-23-16-8-6-7-9-17(16)24(33)21(23)20(22-25(30)28(3)27(35)29(4)26(22)34)15-10-11-18(37-14(2)32)19(12-15)36-5/h6-12,20H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUBHFCSFKONPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)C5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate typically involves multi-step organic reactions. These steps may include:
- Formation of the triazatetracyclo ring system through cyclization reactions.
- Introduction of acetyl and methoxy groups via acylation and methylation reactions.
- Final esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl and methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Various substitution reactions could occur, especially at the aromatic ring and nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential interactions with biomolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include its use as a drug candidate or a probe for studying biological pathways.
Industry
In industry, this compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action for [4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
Compounds sharing the azatricyclic/tetracyclic core but differing in substituents are summarized below:
| Compound Name | Molecular Formula | Key Substituents/Modifications | Impact on Properties |
|---|---|---|---|
| 5,7-dimethyl-2-phenylimino-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-4,6-dione | Not provided | Phenylimino group, absence of acetyl/methoxy | Increased aromaticity; reduced solubility compared to acetylated analogs |
| 12-acetyl-5,7-dimethyl-2-sulfanylidene-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-4,6-dione | Not provided | Sulfanylidene (C=S) group at position 2 | Enhanced electrophilicity; potential for thiol-reactive chemistry |
| Ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate | C₂₈H₂₈N₂O₅ | Ethyl ester, phenylethyl side chain | Improved lipophilicity; potential for membrane penetration in drug delivery |
| N-(4-ethoxyphenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | C₂₅H₂₄N₅O₂ | Ethoxyphenyl and methylphenyl substituents | Dual hydrophobic/hydrophilic balance; studied for receptor binding affinity |
Chemical Reactivity and Stability
- Electrophilic Substitution: The acetyl group in the target compound enhances reactivity toward nucleophiles compared to sulfanylidene or phenylimino analogs .
- Oxidative Stability : The presence of multiple ketone groups increases susceptibility to reduction reactions, whereas sulfur-containing analogs (e.g., sulfanylidene) may exhibit redox activity .
- Hydrolytic Sensitivity: The methoxy and acetate esters in the target compound may undergo hydrolysis under acidic/basic conditions, unlike non-esterified analogs .
Research Findings and Data
Crystallographic and Spectroscopic Analysis
- X-ray Crystallography : SHELX and ORTEP-3 () have been pivotal in resolving the stereochemistry of similar compounds, confirming the planar geometry of the tetracyclic core .
- NMR/MS Data : Mass spectrometry (e.g., ES/MS m/z 428.3 in ) and ¹³C NMR are standard for verifying molecular identity and substituent positions .
Biologische Aktivität
The compound [4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate is a complex organic molecule with potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name : [4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate
- Molecular Formula : C₃₁H₃₉N₃O₇
- Molecular Weight : 561.65 g/mol
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
| 20 | 30 |
Anti-inflammatory Properties
In addition to its antitumor effects, the compound has shown promising anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The anti-inflammatory mechanism involves the inhibition of NF-kB signaling pathways and downregulation of COX-2 expression.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL.
Pharmacokinetics
Studies on the pharmacokinetics of the compound indicate a favorable absorption profile with a half-life of approximately 6 hours in animal models. Bioavailability studies are ongoing to determine its efficacy in human subjects.
Toxicity Profile
Toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity levels with no significant adverse effects observed in animal models over a prolonged period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
